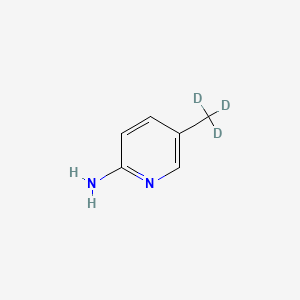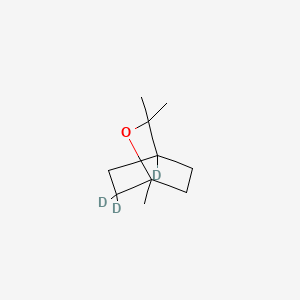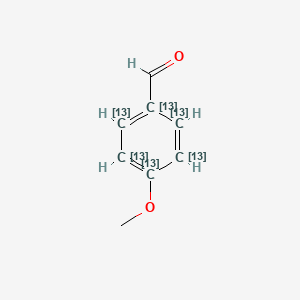
4-茴香醛-13C6
描述
4-Anisaldehyde-13C6 is a stable isotope-labeled compound, specifically a form of 4-Anisaldehyde where the carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is used primarily in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which allows for detailed tracking and analysis in various experiments .
科学研究应用
4-Anisaldehyde-13C6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in various experiments. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the fragrance and flavor industry
作用机制
Target of Action
4-Anisaldehyde-13C6 is a biochemical used for proteomics research It is structurally related to 4-anisaldehyde, also known as p-anisaldehyde , which is an organic compound with a benzene ring, a formyl, and a methoxy group . This compound is widely used in the fragrance and flavor industry .
Mode of Action
Given its use in proteomics research , it may be involved in the study of protein expression and interactions
Biochemical Pathways
The use of stable isotopes like 13c in metabolomics research can uncover dynamic biochemical landscapes and interorgan metabolite transport . This suggests that 4-Anisaldehyde-13C6 could potentially be used to trace and study various biochemical pathways.
Pharmacokinetics
It is soluble in dichloromethane and ethyl acetate , which may influence its absorption and distribution. It is recommended to store the compound at -20° C , indicating that its stability and bioavailability may be temperature-dependent.
Result of Action
Given its use in proteomics research , it may contribute to the understanding of protein expression and interactions, which could have various downstream effects at the molecular and cellular levels.
Action Environment
It is recommended to store the compound at -20° c , suggesting that temperature could be a significant environmental factor affecting its stability.
生化分析
Biochemical Properties
4-Anisaldehyde-13C6 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways. It interacts with various enzymes and proteins, facilitating the tracing of metabolic processes. For instance, it can be used to study the activity of aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. The interactions between 4-Anisaldehyde-13C6 and biomolecules are primarily based on its structural similarity to naturally occurring anisaldehyde, allowing it to participate in similar biochemical reactions .
Cellular Effects
The effects of 4-Anisaldehyde-13C6 on cellular processes are diverse. It influences cell function by participating in metabolic pathways and affecting cell signaling. For example, it can modulate the expression of genes involved in aldehyde metabolism, impacting cellular metabolism and energy production. Additionally, 4-Anisaldehyde-13C6 can affect cell signaling pathways by interacting with signaling molecules and receptors, thereby influencing cellular responses .
Molecular Mechanism
At the molecular level, 4-Anisaldehyde-13C6 exerts its effects through binding interactions with various biomolecules. It can act as a substrate for enzymes such as aldehyde dehydrogenase, leading to the formation of labeled metabolites. This process allows researchers to track the metabolic fate of the compound and study enzyme kinetics. Furthermore, 4-Anisaldehyde-13C6 can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Anisaldehyde-13C6 can change over time. The compound is relatively stable when stored at -20°C, but its stability can be affected by factors such as temperature and exposure to light. Over time, 4-Anisaldehyde-13C6 may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 4-Anisaldehyde-13C6 vary with different dosages in animal models. At low doses, the compound can be used to study metabolic pathways without causing significant toxicity. At higher doses, 4-Anisaldehyde-13C6 may exhibit toxic effects, such as oxidative stress and cellular damage. These threshold effects are important for determining the safe and effective use of the compound in research .
Metabolic Pathways
4-Anisaldehyde-13C6 is involved in several metabolic pathways, including the oxidation of aldehydes to carboxylic acids. It interacts with enzymes such as aldehyde dehydrogenase and other cofactors, influencing metabolic flux and metabolite levels. The compound’s stable isotope labeling allows researchers to trace its metabolic fate and study the dynamics of metabolic pathways in detail .
Transport and Distribution
Within cells and tissues, 4-Anisaldehyde-13C6 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by factors such as its solubility and affinity for specific cellular compartments. These interactions affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 4-Anisaldehyde-13C6 is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can participate in metabolic reactions. The precise localization of 4-Anisaldehyde-13C6 within cells can influence its biochemical activity and interactions with other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Anisaldehyde-13C6 typically involves the introduction of carbon-13 labeled carbon atoms into the benzene ring of 4-Anisaldehyde. One common method is the oxidation of 4-methoxytoluene (p-cresyl methyl ether) using manganese dioxide, which converts the methyl group to an aldehyde group. This process can be adapted to use carbon-13 labeled precursors to achieve the isotopic labeling .
Industrial Production Methods: Industrial production of 4-Anisaldehyde-13C6 follows similar synthetic routes but on a larger scale. The key steps involve ensuring the purity and consistency of the carbon-13 labeled precursors and optimizing the reaction conditions to maximize yield and minimize impurities. The final product is typically purified using techniques such as distillation or chromatography to ensure high purity suitable for research applications .
化学反应分析
Types of Reactions: 4-Anisaldehyde-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxybenzoic acid.
Reduction: It can be reduced to form 4-methoxybenzyl alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products:
Oxidation: 4-Methoxybenzoic acid.
Reduction: 4-Methoxybenzyl alcohol.
Substitution: Products vary depending on the substituent introduced, such as 4-nitroanisaldehyde or 4-bromoanisaldehyde.
相似化合物的比较
4-Anisaldehyde: The non-labeled version of the compound, commonly used in the fragrance and flavor industry.
4-Methoxybenzaldehyde: Another name for 4-Anisaldehyde, used interchangeably.
Vanillin: Structurally related compound with similar applications in the fragrance industry
Uniqueness: 4-Anisaldehyde-13C6 is unique due to its isotopic labeling, which provides distinct advantages in scientific research. The carbon-13 labeling allows for detailed tracking and analysis in experiments, making it a valuable tool in fields such as NMR spectroscopy and metabolic studies. This sets it apart from similar compounds that do not have isotopic labeling .
属性
IUPAC Name |
4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i2+1,3+1,4+1,5+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNZINYAWTAHE-CLQMYPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675630 | |
| Record name | 4-Methoxy(~13~C_6_)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189441-55-1 | |
| Record name | 4-Methoxy(~13~C_6_)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


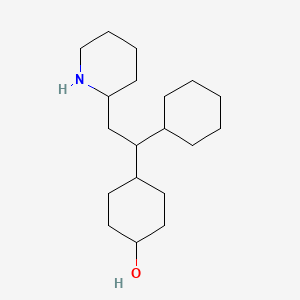
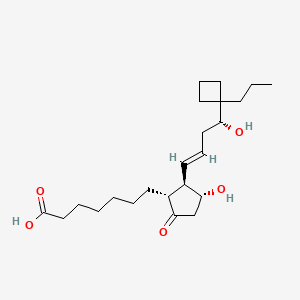
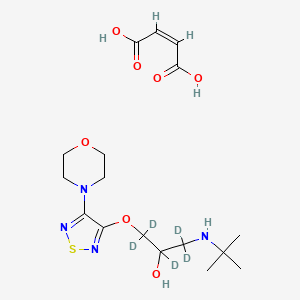

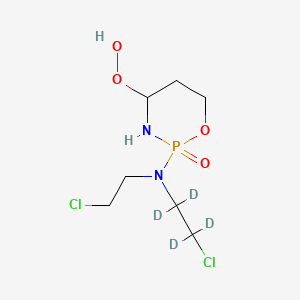
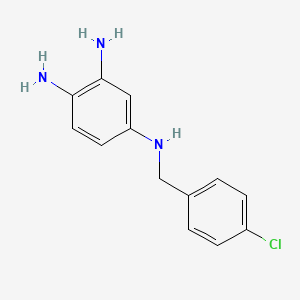
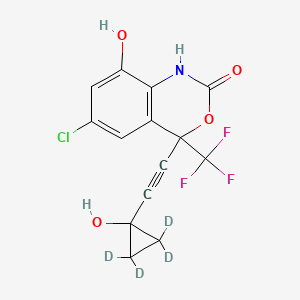
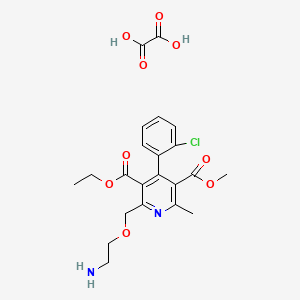
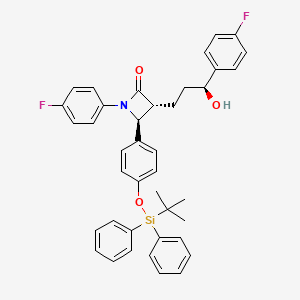

![4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine](/img/structure/B564263.png)
